molecular formula C5H6O2 B13464362 2-Ethynyl-1,3-dioxolane CAS No. 18938-38-0

2-Ethynyl-1,3-dioxolane

Cat. No.: B13464362
CAS No.: 18938-38-0
M. Wt: 98.10 g/mol
InChI Key: HNDSRQBMXGQWTD-UHFFFAOYSA-N
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Description

2-Ethynyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms The presence of an ethynyl group at the second position of the dioxolane ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynyl-1,3-dioxolane can be synthesized through the acetalization of ethynyl-substituted aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also involve the use of alternative catalysts and solvents to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethynyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-1,3-dioxolane involves its ability to act as a reactive intermediate in various chemical reactions. The ethynyl group can undergo nucleophilic addition or substitution, leading to the formation of new bonds and functional groups. The dioxolane ring provides stability and can act as a protecting group for carbonyl compounds during synthetic transformations .

Comparison with Similar Compounds

Uniqueness: 2-Ethynyl-1,3-dioxolane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and materials science .

Properties

CAS No.

18938-38-0

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

2-ethynyl-1,3-dioxolane

InChI

InChI=1S/C5H6O2/c1-2-5-6-3-4-7-5/h1,5H,3-4H2

InChI Key

HNDSRQBMXGQWTD-UHFFFAOYSA-N

Canonical SMILES

C#CC1OCCO1

Origin of Product

United States

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